Product packaging for 7-Chloro-3-iodoimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 1383481-13-7)

7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Cat. No.: B3101043
CAS No.: 1383481-13-7
M. Wt: 279.46 g/mol
InChI Key: VNNGLAHFEULQGK-UHFFFAOYSA-N
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Description

Overview of the Imidazo[1,2-b]pyridazine (B131497) Scaffold as a Privileged Structure in Heterocyclic Chemistry

The imidazo[1,2-b]pyridazine core is a fused bicyclic heteroaromatic system where an imidazole (B134444) ring is fused to a pyridazine (B1198779) ring. This arrangement of nitrogen atoms imparts unique electronic and steric properties to the molecule, making it an excellent scaffold for interacting with a wide range of biological targets. nih.govnih.gov Its rigid structure provides a well-defined orientation for appended functional groups, facilitating high-affinity binding to enzyme active sites and receptors. The inherent aromaticity of the system also contributes to its stability and favorable pharmacokinetic properties.

The "privileged" nature of the imidazo[1,2-b]pyridazine scaffold is evidenced by its presence in numerous compounds with diverse pharmacological activities. These include anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents. nih.govnih.gov This broad spectrum of activity underscores the ability of this core structure to be adapted to meet the specific demands of various therapeutic targets.

Historical Context of Imidazo[1,2-b]pyridazine Research and its Broad Utility in Medicinal Chemistry

Research into the imidazo[1,2-b]pyridazine ring system dates back several decades, with early studies focusing on its fundamental synthesis and reactivity. However, a significant surge in interest occurred with the discovery of its potential in medicinal chemistry. nih.govnih.gov A landmark achievement in this area is the development of ponatinib (B1185), a potent kinase inhibitor containing the imidazo[1,2-b]pyridazine core, which is used in the treatment of chronic myeloid leukemia. nih.gov

The success of ponatinib has spurred further exploration of this scaffold, leading to the discovery of new derivatives with a wide array of biological applications. For instance, imidazo[1,2-b]pyridazine-based compounds have been investigated as inhibitors of various kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and Bruton's tyrosine kinase (BTK). nih.gov Furthermore, they have shown promise as ligands for β-amyloid plaques, suggesting potential applications in the diagnosis and treatment of Alzheimer's disease.

Strategic Importance of Halogenation in Imidazo[1,2-b]pyridazine Derivatives for Synthetic and Biological Applications

Halogenation is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound. The introduction of halogen atoms, such as chlorine and iodine, onto the imidazo[1,2-b]pyridazine scaffold can have several profound effects:

Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Enhancement of Binding Affinity: In some cases, a strategically placed halogen atom can form favorable interactions, such as halogen bonds, with amino acid residues in a biological target, thereby increasing binding affinity and potency.

Synthetic Handles for Further Functionalization: Halogenated positions on the imidazo[1,2-b]pyridazine ring serve as versatile synthetic handles for the introduction of new functional groups through various cross-coupling reactions. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The differential reactivity of various halogens is particularly advantageous. For instance, in a dihalogenated compound like 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, the iodo group is significantly more reactive than the chloro group in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. nih.gov This regioselectivity allows for the sequential and controlled introduction of different substituents at the 3- and 7-positions, a crucial strategy for optimizing biological activity.

Rationale for Dedicated Research on this compound within the Imidazo[1,2-b]pyridazine Class

The specific dihalogenated derivative, this compound, is of particular interest due to the synthetic versatility it offers. The presence of two different halogens at distinct positions on the scaffold allows for a programmed and regioselective functionalization.

The C-3 position of the imidazo[1,2-b]pyridazine ring is known to be susceptible to electrophilic substitution, making direct iodination of a 7-chloro precursor a plausible synthetic route. Once obtained, the more labile C-I bond can be selectively targeted in cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is highly valuable for the construction of complex molecules with precisely defined substitution patterns.

Dedicated research on this specific compound and its analogs allows for a systematic exploration of the chemical space around the imidazo[1,2-b]pyridazine core. By leveraging the differential reactivity of the chloro and iodo substituents, medicinal chemists can efficiently generate a wide range of derivatives and probe their interactions with various biological targets, ultimately leading to the discovery of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClIN3 B3101043 7-Chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1383481-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-iodoimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGLAHFEULQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Chloro 3 Iodoimidazo 1,2 B Pyridazine and Its Analogs

Precursor Synthesis and Halogenation Strategies for Imidazo[1,2-b]pyridazine (B131497) Core

The functionalization of the imidazo[1,2-b]pyridazine core is heavily dependent on the strategic synthesis of its precursors, particularly the substituted pyridazine (B1198779) ring. The introduction of halogens at specific positions is crucial for both the subsequent ring formation and for downstream cross-coupling reactions.

Synthesis of Key Halogenated Pyridazine Intermediates (e.g., 3-amino-6-halopyridazine)

The primary precursor for the pyridazine portion of the target scaffold is 3-amino-6-chloropyridazine (B20888). This intermediate is most commonly synthesized from 3,6-dichloropyridazine (B152260) via nucleophilic aromatic substitution with ammonia (B1221849). google.com The reaction involves the selective displacement of one chlorine atom.

The process can be carried out under various conditions, including traditional heating in a sealed vessel or through microwave irradiation to enhance reaction rates. For instance, heating 3,6-dichloropyridazine with concentrated aqueous ammonium (B1175870) hydroxide (B78521) in a sealed bomb vessel at 110°C for 12 hours yields the desired 3-amino-6-chloropyridazine. Microwave-assisted synthesis offers a significant acceleration of this process; heating 3,6-dichloropyridazine with an ammonium hydroxide solution in a sealed vial at 120°C in a microwave reactor can reduce the reaction time to 30 minutes, affording the product in high yield (87%). rsc.org Other methods involve reacting 3,6-dichloropyridazine with ammonia in the presence of a water-soluble polyether. google.com

Starting MaterialReagentsConditionsYieldReference
3,6-DichloropyridazineConc. NH4OH110°C, 12 h, SS bomb-
3,6-DichloropyridazineNH4OH solution120°C, 30 min, Microwave87% rsc.org
3,6-DichloropyridazineAmmonia, water-soluble polyether-- google.com

Regioselective Iodination Approaches at the C3 Position of the Imidazo[1,2-b]pyridazine System

The introduction of an iodine atom at the C3 position of the imidazo[1,2-b]pyridazine ring is a key step for creating a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions. researchgate.net The C3 position is the most electron-rich carbon on the imidazole (B134444) part of the scaffold, making it susceptible to electrophilic substitution.

Regioselective iodination is commonly achieved using an electrophilic iodine source. Reagents such as N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are effective for this transformation. The reaction proceeds by electrophilic attack of the iodonium (B1229267) ion on the C3 position of the pre-formed 6-chloroimidazo[1,2-b]pyridazine (B1266833) core. This approach allows for the clean and efficient synthesis of 6-chloro-3-iodoimidazo[1,2-b]pyridazine (B1422218) derivatives.

SubstrateReagentSolventConditionsProductReference
6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509)N-Iodosuccinimide (NIS)DMFRoom Temp6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) researchgate.net
6-chloroimidazo[1,2-b]pyridazineN-Iodosuccinimide (NIS)AcetonitrileReflux6-chloro-3-iodoimidazo[1,2-b]pyridazineGeneral Method

Targeted Introduction of Chlorine at the C7 Position

The position of the chlorine atom on the pyridazine ring is determined by the starting materials. The synthesis of 7-chloro-imidazo[1,2-b]pyridazine is less common than its 6-chloro isomer. The vast majority of synthetic routes reported in the literature lead to the 6-chloro derivative because the key intermediate, 3-amino-6-chloropyridazine, is readily accessible from 3,6-dichloropyridazine. nih.govumich.edu The formation of the imidazo[1,2-b]pyridazine ring via condensation with this precursor locks the chlorine atom at the C6 position.

To synthesize the 7-chloro isomer, one would require the corresponding 3-amino-5-chloropyridazine intermediate. The synthesis of this specific precursor is more complex and less frequently reported. Therefore, the introduction of chlorine is most strategically and commonly achieved at the C6 position by utilizing 3-amino-6-chloropyridazine as the foundational building block.

Imidazo[1,2-b]pyridazine Ring Formation through Cyclization Reactions

The construction of the fused bicyclic imidazo[1,2-b]pyridazine system is the cornerstone of the synthesis. This can be achieved through classical condensation reactions or more modern metal-catalyzed methods.

Condensation Reactions for the Imidazo[1,2-b]pyridazine Backbone Construction

The most traditional and widely used method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone or a related α-dicarbonyl compound. nih.govresearchgate.net This reaction, a variation of the Tschitschibabin reaction, involves the initial nucleophilic attack of the endocyclic pyridazine nitrogen (N1) onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.

The presence of a halogen on the pyridazine ring, as in 3-amino-6-chloropyridazine, facilitates a successful reaction in good yield. nih.gov The reaction is typically carried out under mild basic conditions, using sodium bicarbonate, for example, to neutralize the hydrogen halide formed during the reaction. nih.gov For instance, reacting 6-chloropyridazin-3-amine with 1,3-dichloroacetone (B141476) in 1,2-dimethoxyethane (B42094) under reflux conditions leads to the formation of the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) intermediate. mdpi.com

Pyridazine Derivativeα-Halo CompoundConditionsProductReference
3-Amino-6-halopyridazineα-BromoketoneNaHCO36-Halo-imidazo[1,2-b]pyridazine derivative nih.gov
6-Chloropyridazin-3-amine1,3-Dichloroacetone1,2-Dimethoxyethane, Reflux6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.com
3-Amino-6-(phenylsulfinyl)pyridazine1-Chloroacetone-2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine umich.edu

Metal-Catalyzed Cyclization Methods for Imidazo[1,2-b]pyridazine Derivatives

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic systems, including imidazo[1,2-b]pyridazines. researchgate.netresearchgate.net These methods often offer alternative reaction pathways, milder conditions, and access to a broader range of derivatives.

Palladium-catalyzed reactions have been employed for intramolecular C-N bond formation to construct the imidazole ring. For example, a tandem process involving an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation can be used. Maes et al. reported the synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine via an auto-tandem palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net This strategy highlights the potential for palladium catalysis in forming the fused ring system.

Copper-catalyzed oxidative cyclization represents another modern approach. Wu and co-workers developed a one-pot methodology to synthesize 2-halo-substituted imidazo[1,2-b]pyridazines from haloalkynes using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2). researchgate.net Such methods provide direct access to functionalized imidazo[1,2-b]pyridazines from simple precursors. researchgate.netbeilstein-journals.org

Catalytic SystemReaction TypePrecursorsKey FeatureReference
Pd(OAc)2 / XantphosTandem Amination2-Chloro-3-iodopyridine, 3-AminopyridazineOne-pot inter- and intramolecular C-N coupling researchgate.net
Cu(OTf)2Oxidative CyclizationHaloalkynes, 3-AminopyridazineOne-pot synthesis of 2-halo derivatives researchgate.net

Contemporary Synthetic Routes Enabling Access to Halogenated Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a key structural motif in medicinal chemistry, and the introduction of halogen atoms can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. nih.gov The development of efficient and regioselective synthetic methodologies to access halogenated derivatives, such as 7-chloro-3-iodoimidazo[1,2-b]pyridazine, is therefore of considerable interest. Contemporary strategies often focus on maximizing efficiency through direct functionalization of pre-formed heterocyclic systems or by constructing the core through convergent multi-component reactions.

C-H Functionalization Strategies for Direct Substitution

Direct C-H functionalization represents a highly atom-economical approach to modify the imidazo[1,2-b]pyridazine core, avoiding the need for pre-functionalized substrates. The electronic nature of the imidazo[1,2-b]pyridazine ring system renders the C3 position particularly susceptible to electrophilic substitution due to its higher electron density. This inherent reactivity allows for the direct introduction of various substituents, including halogens.

Research into the reactivity of imidazo[1,2-b]pyridazines has shown that electrophilic reagents can selectively target the C3 position. For instance, direct nitration of a 6-chloroimidazo[1,2-b]pyridazine derivative has been successfully achieved using nitric acid in sulfuric acid, yielding the 6-chloro-3-nitro product in high yield. mdpi.com This demonstrates the feasibility of direct functionalization on a chlorinated version of the scaffold.

While catalytic C-H activation is more commonly reported for C-C bond formations (e.g., arylation and alkylation) on this scaffold, direct halogenation via electrophilic substitution is a practical and established method. researchgate.net Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are standardly employed for the bromination and iodination of electron-rich heterocyclic systems and can be applied to introduce halogens at the C3 position. A patent for imidazo[1,2-b]pyridazine-based compounds describes a synthetic route where a C3-bromination is achieved, presumably through an electrophilic substitution mechanism. google.com

The direct C3-iodination of a 7-chloro-substituted precursor can be achieved using an electrophilic iodine source. Common reagents for this transformation include iodine monochloride (ICl) or a combination of molecular iodine (I₂) with an oxidizing agent or a silver salt to generate a more potent electrophilic species. nih.gov

Table 1: Examples of Direct C-H Functionalization on the Imidazo[1,2-b]pyridazine Core

SubstrateReagent(s)Position FunctionalizedProductReference
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineNitric acid, Sulfuric acidC36-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine mdpi.com
2-Aryl-6-chloro-imidazo[1,2-b]pyridazineBrominating Agent (e.g., NBS)C32-Aryl-3-bromo-6-chloro-imidazo[1,2-b]pyridazine google.com
7-Chloroimidazo[1,2-b]pyridazineIodinating Agent (e.g., NIS)C3This compoundGeneral Method

Multi-Component and Tandem Reaction Sequences for Efficient Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of the imidazo[1,2-b]pyridazine core, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example. researchgate.netnih.gov This three-component reaction involves the condensation of an aminoazine, an aldehyde, and an isocyanide to efficiently construct the substituted imidazo-fused heterocycle. organic-chemistry.org

To generate halogenated imidazo[1,2-b]pyridazines, a halogenated aminopyridazine is employed as the aminoazine component. For instance, the commercially available 3-amino-6-chloropyridazine can be reacted with a diverse range of aldehydes and isocyanides to produce a library of 7-chloro-substituted imidazo[1,2-b]pyridazine derivatives. nih.govbohrium.com This approach is highly convergent and allows for the introduction of multiple points of diversity in a single step, making it exceptionally efficient for creating libraries of analogs for structure-activity relationship studies.

Another fundamental and efficient sequence for building the halogenated scaffold is the classical condensation reaction. This approach typically involves the reaction of a 3-amino-6-halopyridazine with an α-haloketone or a related α-dicarbonyl equivalent. mdpi.comnih.gov For example, reacting 3-amino-6-chloropyridazine with 1,3-dichloroacetone provides 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, a key intermediate that can be further functionalized. mdpi.com This two-component condensation remains a robust and widely used method for the initial construction of the halogenated bicyclic system.

Table 2: Synthesis of Halogenated Imidazo[1,2-b]pyridazines via Multi-Component Reaction

Aminoazine ComponentAldehyde ComponentIsocyanide ComponentProductReaction TypeReference
3-Amino-6-chloropyridazineFormaldehydetert-Butyl isocyanideN-(tert-Butyl)-7-chloroimidazo[1,2-b]pyridazin-3-amineGBB Reaction nih.govbohrium.com
3-Amino-6-chloropyridazineBenzaldehydeCyclohexyl isocyanide7-Chloro-N-cyclohexyl-2-phenylimidazo[1,2-b]pyridazin-3-amineGBB Reaction nih.govbohrium.com
3-Amino-6-iodopyridazineIsobutyraldehydeBenzyl isocyanideN-Benzyl-7-iodo-2-isopropylimidazo[1,2-b]pyridazin-3-amineGBB Reaction nih.govnih.govbohrium.com

Chemical Transformations and Functionalization of 7 Chloro 3 Iodoimidazo 1,2 B Pyridazine

Selective Reactivity Profiles of Halogen Atoms on the Imidazo[1,2-b]pyridazine (B131497) Scaffold

The presence of two different halogen atoms at the C3 and C7 positions of the imidazo[1,2-b]pyridazine ring system is the key to its synthetic utility. The inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition in transition metal-catalyzed reactions allow for precise, stepwise modifications.

Distinct Reactivity of the C7-Chlorine and C3-Iodine Substituents

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. This principle is fundamental to the selective functionalization of 7-chloro-3-iodoimidazo[1,2-b]pyridazine. The carbon-iodine (C-I) bond at the C3 position is significantly weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst compared to the more robust carbon-chlorine (C-Cl) bond at the C7 position. This differential reactivity allows for chemoselective reactions to be performed at the C3 position while leaving the C7-chloro group intact for subsequent transformations. This hierarchy enables a programmed, site-selective approach to building molecular complexity.

Chemo- and Regioselective Functionalization at C3 and C7 Positions

The distinct reactivity of the iodine and chlorine substituents facilitates a high degree of chemo- and regioselectivity. By carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature, chemists can target the C3-iodo position for an initial coupling reaction. For instance, milder conditions are generally sufficient to activate the C-I bond. Once the C3 position is functionalized, the less reactive C7-chloro group can be targeted for a second, different coupling reaction, often requiring more forcing conditions, such as more electron-rich ligands or higher temperatures. This stepwise approach provides a powerful strategy for the controlled, regioselective synthesis of disubstituted imidazo[1,2-b]pyridazines, where different functionalities can be precisely installed at specific positions on the heterocyclic core. A review on the functionalization of imidazo[1,2-b]pyridazines highlights synthetic routes involving the regioselective dual substitution of related 6-chloro-3-iodo-imidazo[1,2-b]pyridazine derivatives, underscoring the feasibility of this selective approach. researchgate.net

Cross-Coupling Reactions for Diverse Derivatization

The true synthetic power of this compound is realized through its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a vast range of substituents.

Suzuki-Miyaura Cross-Coupling Reactions with Aryl/Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. nih.gov In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl groups. Capitalizing on the higher reactivity of the C3-iodide, a Suzuki-Miyaura coupling can be performed selectively at this position.

While specific examples for the 7-chloro-3-iodo isomer are not detailed in the reviewed literature, studies on analogous compounds, such as 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine, demonstrate the feasibility of Suzuki coupling on the chloro-substituted ring. researchgate.net For the more reactive C3-iodo position, the reaction with an arylboronic acid would be expected to proceed under standard Suzuki-Miyaura conditions. Following the initial coupling at C3, a second Suzuki-Miyaura reaction could be carried out at the C7 position, likely requiring a more active catalyst system (e.g., employing bulky, electron-rich phosphine (B1218219) ligands) and higher temperatures to activate the C-Cl bond.

Table 1: Representative Suzuki-Miyaura Reaction Conditions This is an interactive table based on generalized conditions for similar substrates, as specific data for this compound is not available.

Position Coupling Partner Catalyst (example) Base (example) Solvent (example) Temperature (°C)
C3 (Iodo) Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 80-100

Sonogashira and Heck Coupling Reactions for Alkyne and Alkene Introduction

To introduce sp-hybridized carbon fragments (alkynes) or to vinylate the scaffold, the Sonogashira and Heck reactions are invaluable tools, respectively.

The Sonogashira coupling of terminal alkynes with aryl halides is a robust method for forming C(sp²)-C(sp) bonds. For this compound, a Sonogashira reaction would be expected to occur with high selectivity at the C3-iodo position under standard conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. This would yield a 7-chloro-3-alkynylimidazo[1,2-b]pyridazine, leaving the C7-chloro group available for further functionalization.

The Heck reaction allows for the introduction of alkene substituents via coupling with olefins. mdpi.com Similar to other palladium-catalyzed processes, the reaction would preferentially occur at the more reactive C3-iodo position. This would involve reacting this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. This selective functionalization provides a route to 3-vinyl-substituted imidazo[1,2-b]pyridazines.

Buchwald-Hartwig Amination and Other C-N Coupling Methodologies

The formation of carbon-nitrogen bonds is crucial for the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a premier method for the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction can be applied to this compound to introduce a wide variety of primary and secondary amines.

Given the reactivity trend, the Buchwald-Hartwig amination would first occur at the C3-iodo position. This selective C-N bond formation would produce 3-amino-7-chloroimidazo[1,2-b]pyridazine derivatives. Subsequently, a second amination could be performed at the C7-chloro position, often requiring more robust catalytic systems (e.g., specialized ligands like XPhos or SPhos) and higher temperatures to facilitate the coupling with the less reactive chloride. researchgate.net This stepwise approach allows for the synthesis of unsymmetrically substituted diamino-imidazo[1,2-b]pyridazines.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
6-Chloro-3-iodo-imidazo[1,2-b]pyridazine
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
Phenylboronic acid
4-Methoxyphenylboronic acid
Styrene
Acrylate
3-Amino-7-chloroimidazo[1,2-b]pyridazine
7-Chloro-3-alkynylimidazo[1,2-b]pyridazine
3-Vinyl-substituted imidazo[1,2-b]pyridazines

Application of Negishi, Kumada, and Stille Cross-Coupling Reactions

The presence of a highly reactive carbon-iodine bond at the C3 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds, allowing for the introduction of a wide array of substituents.

Stille Cross-Coupling: The Stille reaction, which couples an organic halide with an organotin compound, has been successfully applied to analogs of the target compound, demonstrating high regioselectivity for the C3-iodo position. wikipedia.orguwindsor.ca Research on the closely related 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) shows that the C3 position can be selectively functionalized with various stannanes while leaving the C6-chloro group untouched. This selectivity is crucial for sequential functionalization of the molecule. The reactions typically proceed in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], and a ligand like triphenylarsine (B46628) in a solvent such as dioxane at moderate temperatures.

Stannane ReagentConditionsProductYield (%)Reference
Tributyl(phenyl)stannanePd₂(dba)₃, AsPh₃, Dioxane, 50 °C6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine95
Tributyl(2-thienyl)stannanePd₂(dba)₃, AsPh₃, Dioxane, 50 °C6-Chloro-2-phenyl-3-(thiophen-2-yl)imidazo[1,2-b]pyridazine90
(E)-Tributyl(2-phenylvinyl)stannanePd₂(dba)₃, AsPh₃, Dioxane, 50 °C(E)-6-Chloro-2-phenyl-3-(2-phenylvinyl)imidazo[1,2-b]pyridazine85
Tributyl(vinyl)stannanePd(PPh₃)₄, LiCl, Dioxane, 100 °C6-Chloro-2-phenyl-3-vinylimidazo[1,2-b]pyridazine85

Negishi and Kumada Cross-Coupling: While specific examples of Negishi and Kumada couplings on this compound are not detailed in the reviewed literature, these reactions represent powerful, established methods for C-C bond formation on the general imidazo[1,2-b]pyridazine scaffold. researchgate.net

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgorganic-chemistry.org It typically employs a palladium or nickel catalyst. wikipedia.org The Kumada coupling, one of the earliest cross-coupling methods, uses Grignard reagents (organomagnesium halides) and is often catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is a cost-effective method for generating biaryl compounds, though the high reactivity of Grignard reagents can limit its functional group compatibility. organic-chemistry.org The application of these methods would foreseeably allow for the introduction of various alkyl, vinyl, and aryl groups at the C3-position of the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Introducing Various Nucleophiles

The chloro substituent on the electron-deficient pyridazine (B1198779) ring of the imidazo[1,2-b]pyridazine system is susceptible to nucleophilic aromatic substitution (SNAr). nih.govsemanticscholar.org This reaction pathway is a key strategy for introducing a diverse range of heteroatomic nucleophiles, such as amines and alcohols, which are important for modulating the physicochemical and biological properties of the molecule.

Studies on 6-chloro-imidazo[1,2-b]pyridazine derivatives show that the chlorine atom can be readily displaced by various nucleophiles. researchgate.net For instance, treatment of 6-chloro-2-phenyl-imidazo[1,2-b]pyridazines with sodium alkoxides in the corresponding alcohol as solvent leads to the formation of 6-alkoxy derivatives in good yields.

Similarly, the amination of the C6-chloro position has been extensively studied on the 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) scaffold. researchgate.net These reactions can be performed by heating the substrate with a primary or secondary amine in a polar aprotic solvent like DMSO. The addition of a fluoride (B91410) source, such as cesium fluoride (CsF), and a phase-transfer catalyst has been shown to significantly improve reaction efficiency, providing the C6-aminated products in excellent yields. researchgate.net This methodology is compatible with a wide range of amines, including simple alkylamines, functionalized amines, and heterocyclic amines like morpholine (B109124) and piperidine. researchgate.net

NucleophileSubstrateConditionsYield (%)Reference
Sodium methoxide6-Chloro-2-phenyl-3-substituted-imidazo[1,2-b]pyridazineMeOH, Reflux80-87
Sodium ethoxide6-Chloro-2-phenyl-3-substituted-imidazo[1,2-b]pyridazineEtOH, Reflux82-88
Butylamine3-Bromo-6-chloroimidazo[1,2-b]pyridazineCsF, BnNEt₃Cl, DMSO, 100 °C95 researchgate.net
Benzylamine3-Bromo-6-chloroimidazo[1,2-b]pyridazineCsF, BnNEt₃Cl, DMSO, 100 °C98 researchgate.net
Morpholine3-Bromo-6-chloroimidazo[1,2-b]pyridazineCsF, BnNEt₃Cl, DMSO, 100 °C96 researchgate.net
Pyrrolidine3-Bromo-6-chloroimidazo[1,2-b]pyridazineCsF, BnNEt₃Cl, DMSO, 100 °C93 researchgate.net

Other Advanced Derivatization Strategies, Including C-Arylation, C-Benzylation, and C-Alkylation

Beyond classical cross-coupling and SNAr reactions, advanced derivatization strategies involving direct C-H activation have emerged as powerful tools for functionalizing the imidazo[1,2-b]pyridazine core. researchgate.net These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach to creating complex molecules.

C-Arylation: Direct C-H arylation provides an alternative to cross-coupling for forming C-C bonds. For the imidazo[1,2-b]pyridazine system, the C3 position is the most reactive site for electrophilic aromatic substitution and, consequently, for direct arylation. researchgate.netstackexchange.com This transformation is typically catalyzed by palladium and allows for the coupling of the heterocycle with various aryl halides. researchgate.net This strategy complements the use of a C3-iodo substrate by enabling the functionalization of an imidazo[1,2-b]pyridazine with a C-H bond at that position.

C-Alkylation and C-Benzylation: The imidazo[1,2-b]pyridazine scaffold can also undergo direct C-alkylation and C-benzylation at the C3 position. researchgate.net While specific examples on this scaffold are part of broader reviews, the analogous imidazo[1,2-a]pyridine (B132010) system has been shown to undergo efficient C3-alkylation. mdpi.comcardiff.ac.uk For example, a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid like Y(OTf)₃, yields C3-alkylated products. mdpi.com Other methods include photocatalytic alkylation, which has been demonstrated on the parent imidazo[1,2-b]pyridazine. researchgate.net These C-H functionalization techniques represent modern and efficient routes to novel derivatives that would be more challenging to access through traditional methods.

Structure Activity Relationship Sar Studies of Halogenated Imidazo 1,2 B Pyridazine Derivatives

The Role of Halogen Identity and Positional Isomerism on Molecular Recognition and Biological Activity Profiles

The identity and position of halogens on the imidazo[1,2-b]pyridazine (B131497) core significantly influence the compound's interaction with biological targets. The size, electronegativity, and capacity to form halogen bonds are key factors that dictate binding affinity and selectivity.

Studies on various halogenated derivatives have shown clear SAR trends. For instance, in a series of 6-halo-substituted imidazo[1,2-b]pyridazines evaluated for binding to β-amyloid plaques, the 6-iodo analogue demonstrated a higher affinity than the corresponding 6-chloro or 6-fluoro analogues. nih.gov This suggests that the larger size and greater polarizability of iodine may be advantageous for certain receptor interactions. nih.gov

Positional isomerism is equally critical. Research on inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) revealed that the nature of the halogen at the C7 position directly impacts inhibitory potency. In one study, replacing a 7-chloro substituent with bromine or iodine led to an increase in potency, underscoring the important role of halogen bonding in ligand-target interactions. researchgate.net Conversely, replacing the 7-chloro group with a methyl group resulted in decreased inhibitory activity, further highlighting the specific requirement for a halogen at this position. researchgate.net The C3 position is also a critical site for halogenation. The iodine atom in 7-Chloro-3-iodoimidazo[1,2-b]pyridazine serves not only as a modulating group but also as a versatile synthetic handle for introducing further chemical diversity through metal-catalyzed cross-coupling reactions, such as the Sonogashira or Stille reactions. researchgate.net

Comprehensive SAR Analysis of C3 and C7 Substituents on Eukaryotic and Parasitic Kinase Inhibition

Substitutions at the C3 and C7 positions of the imidazo[1,2-b]pyridazine scaffold are pivotal for tuning the potency and selectivity of kinase inhibition across both eukaryotic and parasitic targets.

The C3 position is frequently modified to enhance interaction with the target kinase. The introduction of various aryl and heterocyclic groups at this position can significantly modulate the steric and electronic properties of the molecule, thereby affecting its binding mode and inhibitory activity. nih.gov The 3-iodo group serves as a key intermediate, allowing for the synthesis of a wide array of C3-substituted derivatives.

The C7 position, located near the hinge region of many kinases, is highly sensitive to substitution. While small, electronegative atoms like chlorine are often well-tolerated, bulkier groups can lead to steric clashes that are detrimental to binding affinity. The favorable impact of bromine or iodine over chlorine at the C7 position for DYRK1A inhibition suggests that specific halogen bond interactions with the kinase are crucial for achieving high potency. researchgate.net

The imidazo[1,2-b]pyridazine scaffold has shown significant promise against parasitic kinases, which often exhibit structural differences from their human counterparts. nih.gov Studies have demonstrated that 3,6-disubstituted derivatives can potently inhibit Plasmodium falciparum cdc2-related kinase 1 (PfCLK1), a key regulator in the malaria parasite. nih.govresearchgate.net For example, one of the most selective compounds identified showed potent activity against PfCLK1, along with human kinases CLK1, CLK4, and DYRK1A. nih.govresearchgate.net Additionally, certain derivatives have displayed anti-leishmanial activity against Leishmania amazonensis. nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives Against Eukaryotic and Parasitic Kinases
CompoundSubstituentsTarget KinaseIC₅₀ (nM)Reference
Compound 20a3,6-disubstitutedPfCLK1 (parasitic)32 nih.gov
Compound 20a3,6-disubstitutedCLK1 (eukaryotic)82 nih.gov
Compound 20a3,6-disubstitutedCLK4 (eukaryotic)44 nih.gov
Compound 20a3,6-disubstitutedDYRK1A (eukaryotic)50 nih.gov
Lead Compound 263-aryl, 6-morpholineTAK1 (eukaryotic)55 nih.gov
Compound 34f3,6,8-trisubstitutedFLT3-ITD (eukaryotic)4 nih.gov
Compound 34f3,6,8-trisubstitutedFLT3-D835Y (eukaryotic)1 nih.gov

Influence of Remote Substituents on the Imidazo[1,2-b]pyridazine Scaffold's Pharmacological Potential

The C6 position has been extensively explored. The introduction of morpholine (B109124) or piperazine (B1678402) moieties at this position has been shown to significantly enhance kinase inhibition. nih.gov These groups can improve drug-like properties such as aqueous solubility and metabolic stability, and can also form additional interactions with the target protein. nih.gov In the development of inhibitors for Transforming growth factor-β activated kinase (TAK1), the addition of a morpholine group at C6 was a key optimization step. nih.gov

The C8 position is also a key site for modification. In the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a series of compounds bearing a conserved 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent at position 8 showed high potency. nih.govacs.org

The C2 position has also been investigated, though it may be less tolerant of bulky substituents compared to other positions. The imidazo[1,2-b]pyridazine core generally binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 are the primary drivers for dictating kinase selectivity and potency. nih.gov This multi-positional approach allows for the development of highly optimized and selective inhibitors for a range of therapeutic targets.

Mechanistic Investigations into the Biological Activities of Imidazo 1,2 B Pyridazine Derivatives

Target Engagement and Kinase Inhibition Mechanisms

Imidazo[1,2-b]pyridazine (B131497) derivatives have been extensively studied as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.

Inhibition of Tyrosine Kinases (e.g., FLT3-ITD, VEGFR2, BTK, Tyk2 JH2, AAK1)

The imidazo[1,2-b]pyridazine core has proven to be a versatile framework for targeting multiple tyrosine kinases.

FLT3-ITD: Mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML). nih.govnih.gov Several studies have identified imidazo[1,2-b]pyridazine derivatives as highly potent inhibitors of FLT3-ITD. nih.govnih.gov These compounds have demonstrated nanomolar inhibitory activity against both recombinant FLT3-ITD and FLT3-dependent AML cell lines. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors of VEGFR2 kinase. dergipark.org.trresearchgate.net For example, the derivative TAK-593 was found to be a potent and highly selective inhibitor of the VEGFR and PDGFR kinase families, displaying a slow-binding mechanism and a long residence time on the VEGFR2 enzyme. nih.gov

BTK: Bruton's tyrosine kinase (BTK) is essential for B cell receptor signaling and is a validated target in B cell malignancies. nih.gov Researchers have designed potent and highly selective irreversible inhibitors of BTK based on the imidazo[1,2-b]pyridazine structure. nih.govbohrium.com One such derivative, compound 22 , exhibited potent BTK inhibition with an IC50 of 1.3 nM and demonstrated excellent selectivity across a wide panel of kinases. nih.gov

Tyk2 JH2: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, plays a role in cytokine signaling in autoimmune and inflammatory diseases. Uniquely, imidazo[1,2-b]pyridazine derivatives have been identified as selective allosteric inhibitors that bind to the catalytically inactive pseudokinase (JH2) domain of Tyk2. nih.govnih.govrsc.org This binding mode offers a path to greater selectivity compared to traditional inhibitors that target the highly conserved ATP-binding site of the active kinase (JH1) domain. nih.gov

There is currently no specific public data available regarding the inhibition of Adaptor-Associated Kinase 1 (AAK1) by 7-Chloro-3-iodoimidazo[1,2-b]pyridazine.

Modulation of Serine/Threonine Kinases (e.g., TAK1, CDK, DYRKs, CLKs, PfCLK1, TgCDPK1)

The inhibitory activity of this scaffold extends to the serine/threonine kinase family.

TAK1: Transforming growth factor-β activated kinase (TAK1) is implicated in inflammatory signaling pathways and is overexpressed in multiple myeloma. nih.gov Novel imidazo[1,2-b]pyridazine derivatives have been discovered that inhibit TAK1 at nanomolar concentrations, showing potential as anti-myeloma therapeutics. nih.govrsc.org

DYRKs and CLKs: The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are involved in regulating cellular processes like proliferation and RNA splicing. Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as selective inhibitors of DYRKs and CLKs, with some compounds showing IC50 values below 100 nM. nih.govdundee.ac.uk

Protozoan Kinases: The imidazo[1,2-b]pyridazine scaffold has also been effective against serine/threonine kinases in parasites. This includes potent inhibition of Plasmodium falciparum CLK1 (PfCLK1) and Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), which will be discussed further in section 5.2. nih.govnih.gov

Information regarding the inhibition of Cyclin-Dependent Kinases (CDKs) by this compound is not detailed in the available literature, although the general scaffold has been noted for this activity. researchgate.net

Elucidation of Compound Binding Modes through Protein-Ligand Interaction Studies

Understanding how these inhibitors bind to their target kinases is crucial for rational drug design. X-ray crystallography studies have provided atomic-level insights into the binding modes of several imidazo[1,2-b]pyridazine derivatives. For instance, the crystal structure of a PIM1 kinase inhibitor complex revealed that the imidazo[1,2-b]pyridazine core interacts with the N-terminal lobe of the kinase rather than the typical hinge region, explaining its enhanced selectivity. semanticscholar.org Similarly, the binding mode of a potent DYRK1A inhibitor was elucidated, facilitating the rational design of analogs with improved selectivity over the closely related CLK kinases. dundee.ac.ukdundee.ac.uk These studies consistently highlight how modifications to the core scaffold allow for specific interactions with unique pockets and residues within the target kinase, driving both potency and selectivity.

Antimicrobial and Antiparasitic Action Mechanisms

Beyond their roles in oncology and inflammation, imidazo[1,2-b]pyridazine derivatives have shown significant promise as agents against infectious diseases, particularly those caused by protozoan parasites.

Antimalarial Activity and Specific Protein Targets (e.g., Plasmodium falciparum CLK1)

Malaria, caused by the Plasmodium parasite, remains a major global health threat. New drugs with novel mechanisms of action are urgently needed. Research has shown that 3,6-disubstituted imidazo[1,2-b]pyridazines can potently inhibit Plasmodium falciparum CLK1 (PfCLK1), a kinase essential for the parasite's life cycle. nih.gov Some compounds in this class demonstrated IC50 values as low as 32 nM against PfCLK1. nih.gov Other studies have identified the related Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) as a target for imidazo[1,2-b]pyridazines, where inhibition blocks parasite growth. nih.gov Interestingly, these studies revealed that different substitutions on the scaffold could lead to different mechanisms of action, causing parasite death at either the trophozoite or late schizont stage. nih.gov

Anti-Toxoplasma gondii Activity and Calcium-Dependent Protein Kinase 1 (TgCDPK1) Inhibition

Toxoplasma gondii is an opportunistic parasite that can cause severe disease, particularly in immunocompromised individuals. nih.govnih.gov The current treatments are limited and can have significant side effects. nih.gov TgCDPK1, a kinase crucial for parasite motility, host cell invasion, and replication, has been identified as a key therapeutic target. nih.govnih.gov Imidazo[1,2-b]pyridazines have been specifically designed to inhibit TgCDPK1. nih.gov These compounds, acting as ATP-competitive inhibitors, are effective against parasite growth in vitro at submicromolar concentrations and have been shown to significantly reduce the parasite burden in mouse models of acute toxoplasmosis without significant short-term toxicity. nih.gov

Anti-Leishmanial Activity and Molecular Targets

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. mdpi.com The search for novel anti-leishmanial agents is a critical area of research due to the limitations of current therapies. nih.gov While no studies have specifically reported the anti-leishmanial activity of this compound, research into analogous compounds within the imidazo[1,2-b]pyridazine family has been conducted.

For instance, a study on 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine evaluated its activity against various parasitic forms. mdpi.comresearchgate.net This compound was tested against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum. mdpi.com However, it demonstrated a loss of activity against the promastigote form of L. infantum (EC₅₀ > 15.6 µM) and poor solubility in the culture media for L. infantum axenic amastigotes (EC₅₀ > 1.6 µM), which hindered a full assessment of its potential. mdpi.comresearchgate.net The study highlighted that while the broader 3-nitroimidazo[1,2-b]pyridazine (B98374) series has potential, issues with solubility need to be addressed to improve anti-leishmanial efficacy. mdpi.com

Another study evaluated a range of 3-nitroimidazo[1,2-b]pyridazine derivatives against a panel of protozoal parasites, including Leishmania infantum. nih.govresearchgate.net These investigations into structurally related compounds underscore the potential of the chloro-imidazo[1,2-b]pyridazine scaffold as a basis for developing new anti-parasitic, and specifically anti-leishmanial, therapeutic agents, although further research is required to determine the specific activity of the 7-chloro-3-iodo variant.

Broad-Spectrum Antibacterial and Antiviral Properties

The imidazo[1,2-b]pyridazine nucleus is a component of various compounds investigated for their antimicrobial properties. nih.govresearchgate.net While data specifically on this compound is not available, related compounds have shown notable activity.

Antibacterial Activity: Research into imidazo[1,2-b]pyridazine-based amide derivatives has demonstrated their potential as bacterial inhibitors. citedrive.com A series of these compounds were evaluated against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). citedrive.com Certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against P. aeruginosa, comparable to the antibiotic tetracycline. citedrive.com This suggests that the imidazo[1,2-b]pyridazine scaffold can be a foundation for potent antibacterial agents.

Antiviral Activity: Several studies have explored the antiviral potential of imidazo[1,2-b]pyridazine derivatives. One study reported the synthesis of various 3-aralkylthiomethylimidazo[1,2-b]pyridazines, including chloro-substituted analogues. nih.govresearchgate.net Notably, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were identified as inhibitors of the replication of varicella-zoster virus (VZV). nih.gov Furthermore, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine proved to be potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.govresearchgate.net These findings indicate that chloro-substituted imidazo[1,2-b]pyridazines are a promising class for the development of new antiviral agents.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammatory diseases present a significant challenge, driving research into new therapeutic agents. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising structure for the development of anti-inflammatory drugs. nih.govnih.gov

Derivatives of imidazo[1,2-b]pyridazine have been investigated as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway that plays a crucial role in the inflammatory response. nih.gov Optimization of these derivatives led to compounds that demonstrated efficacy in animal models of collagen-induced arthritis. nih.gov The success of these compounds was linked to their potent IKKβ inhibitory activity and their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) in vivo. nih.gov TNF-α is a major pro-inflammatory cytokine involved in a range of inflammatory diseases. dergipark.org.tr

Furthermore, certain substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit bacterial lipopolysaccharide-mediated cyclooxygenase-2 (COX-2) and nitric oxide release in primary rat microglial cells, indicating their potential to modulate neuroinflammatory pathways. researchgate.net These findings collectively suggest that the 7-chloro-3-iodo variant could possess anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

Engagement with Neurological Targets (e.g., β-Amyloid Plaques in Alzheimer's Disease, CNS Modulation)

The imidazo[1,2-b]pyridazine scaffold has shown significant promise for targeting neurological disorders, including Alzheimer's disease, and for general central nervous system (CNS) modulation. researchgate.net

β-Amyloid Plaque Imaging: A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) plaques in the brain. Developing imaging agents that can detect these plaques is crucial for early diagnosis and for monitoring disease progression. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques. nih.govnih.gov In these studies, various substitutions at the 2- and 6-positions of the scaffold were explored. The binding affinities (Ki) of these compounds for synthetic Aβ₁₋₄₀ aggregates ranged from 11.0 nM to over 1000 nM. nih.govnih.gov Specifically, a compound with a methylthio group at the 6-position, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine , demonstrated a high binding affinity (Ki = 11.0 nM). nih.govnih.gov This line of research suggests that the imidazo[1,2-b]pyridazine structure, including chloro-substituted versions, is a viable scaffold for developing novel radiotracers for positron emission tomography (PET) imaging of Aβ plaques. nih.gov

CNS Modulation: Beyond Alzheimer's, various imidazo[1,2-b]pyridazine derivatives have been studied for their effects on the central nervous system. researchgate.netresearchgate.net Some 3-nitro-6-amino substituted derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the symptomatic treatment of Alzheimer's disease. researchgate.netbohrium.com Other studies have focused on the anxiolytic properties of this class of compounds, with some derivatives showing the ability to displace [³H]diazepam from rat brain membranes, indicating interaction with benzodiazepine (B76468) binding sites on GABA-A receptors. researchgate.net These diverse neurological activities highlight the potential of this compound to interact with various CNS targets.

Based on a comprehensive review of available scientific literature, there are no specific computational or theoretical studies published for the compound This compound . As a result, it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing solely on this specific molecule.

Constructing an article with the specified sections—such as Density Functional Theory (DFT) applications, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking simulations—would require detailed computational data that is not present in the current body of scientific research for this particular compound. Generating such an article would involve fabricating data, which would be scientifically unsound and misleading.

While research, including computational and theoretical studies, has been conducted on the broader class of imidazo[1,2-b]pyridazine derivatives, these studies focus on molecules with different substitution patterns. For example, computational analyses have been performed on compounds like 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) and various other analogues. However, the specific electronic and steric effects of a chlorine atom at position 7 combined with an iodine atom at position 3 would yield unique computational results that cannot be accurately extrapolated from other derivatives.

Therefore, the required data to fulfill this request does not exist in published scientific literature.

Computational and Theoretical Studies on 7 Chloro 3 Iodoimidazo 1,2 B Pyridazine and Its Derivatives

In Silico Screening and Virtual Library Design for Novel Ligand Discovery

The imidazo[1,2-b]pyridazine (B131497) scaffold, including derivatives like 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govresearchgate.net Computational and theoretical studies, specifically in silico screening and virtual library design, have become instrumental in exploring the chemical space around this scaffold to discover novel and potent ligands for various therapeutic targets. nih.govmdpi.com

Virtual screening approaches, which involve the computational assessment of large libraries of chemical structures, can be broadly categorized into ligand-based and structure-based methods. mdpi.com Both strategies have been effectively applied to the imidazo[1,2-b]pyridazine core and related structures to identify promising hit compounds. mdpi.comnih.gov

One of the key strategies employed is "scaffold hopping," where the core structure of a known active compound is replaced with a different, but functionally similar, scaffold. rsc.org This approach has been used to identify novel imidazo[1,2-b]pyridazine derivatives as potent inhibitors of targets like the FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.govacs.org

Collaborative virtual screening efforts have also proven successful. In one such initiative focused on the related imidazo[1,2-a]pyridine (B132010) scaffold for visceral leishmaniasis, in silico probing of several proprietary pharmaceutical company libraries allowed for the rapid expansion of the hit chemotype. nih.gov This approach not only validated the initial concerns about the core chemical structure but also led to improvements in antiparasitic activity and selectivity. nih.gov An initial survey of the data generated from these virtual screening rounds revealed that substitutions at positions 2, 3, 6, 7, and 8 were tolerated while retaining anti-leishmanial activity. nih.gov

The design of virtual libraries of imidazo[1,2-b]pyridazine derivatives often focuses on key interaction points with the target protein. For instance, in the development of inhibitors for PIM kinases, a family of serine/threonine kinases implicated in cancer, structural analysis revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than the typical kinase hinge region. nih.govsemanticscholar.org This unusual binding mode informed the design of more selective inhibitors. nih.govsemanticscholar.org

The following table summarizes the results of a virtual screening and subsequent optimization campaign for a series of imidazo[1,2-b]pyridazine-based mTOR inhibitors. nih.gov

CompoundModificationsA549 IC₅₀ (μM)H460 IC₅₀ (μM)mTOR IC₅₀ (μM)
A15 Diaryl urea (B33335) derivative0.020.03Not Reported
A17 Diaryl urea derivativeNot ReportedNot Reported0.067
A18 Diaryl urea derivativeNot ReportedNot Reported0.062
A24 Diaryl urea derivative20.7Not ReportedNot Reported

This table presents a selection of imidazo[1,2-b]pyridazine diaryl urea derivatives and their anti-proliferative and mTOR inhibitory activities. The data highlights the significant potency of compounds A15, A17, and A18. nih.gov

Similarly, a focused library of new disubstituted imidazo[1,2-b]pyridazine derivatives was designed and synthesized to target Haspin kinase, another cancer-related target. tandfonline.com The inhibitory activity of these compounds was evaluated, and the structure-activity relationship (SAR) was explored to guide further optimization. tandfonline.com The results of this study are partially captured in the table below.

CompoundModificationsHaspin IC₅₀ (nM)CDK2 Selectivity IndexDYRK1A Selectivity Index
9 Cyclopentyl group at C-631Not ReportedNot Reported
14 Ethoxyl residue at C-669Not ReportedNot Reported
21 Not Specified671650

This table showcases the potent and selective inhibition of Haspin kinase by certain imidazo[1,2-b]pyridazine derivatives. Compound 21, in particular, demonstrates high selectivity over other kinases like CDK2 and DYRK1A. tandfonline.com

In another example, a property-based optimization at the 6-position of the imidazo[1,2-b]pyridazine scaffold led to the discovery of a highly potent and selective Mps1 (TTK) kinase inhibitor, 27f, with an IC50 of 0.70 nM in a cellular assay. ebi.ac.uk This compound also exhibited remarkable antiproliferative activity against a variety of cancer cell lines. ebi.ac.uk

The design and in silico evaluation of novel imidazo[1,2-b]pyridazine derivatives also extend to other kinase targets, such as anaplastic lymphoma kinase (ALK), where macrocyclic derivatives have been developed to overcome drug resistance. nih.gov Furthermore, computational studies, including molecular docking, have been employed to investigate the potential of related imidazo[1,2-a]pyrimidine (B1208166) derivatives as dual inhibitors of proteins involved in SARS-CoV-2 cell entry. nih.gov

The collective findings from these computational and theoretical studies underscore the versatility of the imidazo[1,2-b]pyridazine scaffold. In silico screening and virtual library design are powerful tools for navigating the vast chemical space of its derivatives to identify novel ligands with desired biological activities and selectivity profiles. These approaches continue to guide the rational design of new therapeutic agents based on this privileged heterocyclic system.

Research Challenges and Future Directions in Halogenated Imidazo 1,2 B Pyridazine Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

The traditional synthesis of the imidazo[1,2-b]pyridazine (B131497) core often involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov While effective at a lab scale, these methods can lack the efficiency, sustainability, and scalability required for large-scale production. A significant future challenge is the development of more advanced synthetic protocols.

Recent advancements have focused on organometallic chemistry-based methods, including a variety of cross-coupling reactions like Sonogashira, Heck, Suzuki-Miyaura, and Stille, for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net Palladium-catalyzed reactions, in particular, have been employed for C-N bond formation to construct the heterocyclic system itself. researchgate.net However, these methods often rely on expensive and toxic heavy metal catalysts, creating a need for more sustainable alternatives.

Future research should prioritize:

Green Chemistry Approaches: This includes the development of metal-free synthetic routes acs.org, the use of reusable catalysts, and reactions performed in environmentally benign solvents or under solvent-free conditions. researchgate.net

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. researchgate.net Developing selective C-H activation methods for the imidazo[1,2-b]pyridazine core would represent a major step forward.

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation, such as in the Groebke–Blackburn–Bienaymé three-component reaction for related scaffolds, improves efficiency, reduces waste, and simplifies purification processes. mdpi.commdpi.com Applying these principles to halogenated imidazo[1,2-b]pyridazines is a key area for development.

Scalability: Methodologies must be developed with scalability in mind, ensuring that promising compounds can be produced in sufficient quantities for extensive preclinical and clinical evaluation.

Advanced SAR Elucidation for Enhanced Target Selectivity and Reduced Off-Target Effects

A primary application of imidazo[1,2-b]pyridazine derivatives has been in the development of protein kinase inhibitors. nih.gov A major challenge in this field is achieving high selectivity for the target kinase over the hundreds of other kinases in the human kinome, especially given the conserved nature of the ATP-binding site. Poor selectivity can lead to off-target effects and associated toxicities.

Advanced SAR studies are crucial for navigating this challenge. For instance, in the development of Haspin kinase inhibitors, systematic modifications of the imidazo[1,2-b]pyridazine scaffold led to compounds with nanomolar potency and improved selectivity against other kinases like CDK1/CyclinB. nih.govtandfonline.com Similarly, optimization of substituents at the 3- and 6-positions of the scaffold was key to improving the potency and selectivity of IKKβ inhibitors. nih.gov

Future research directions in this area include:

Systematic Library Synthesis: Leveraging the reactivity of compounds like 7-chloro-3-iodoimidazo[1,2-b]pyridazine to generate focused libraries of derivatives for comprehensive SAR screening.

Fragment-Based Screening: Identifying small molecular fragments that bind to specific sub-pockets of a target protein and then growing or linking them to build highly selective inhibitors.

Allosteric Inhibition: Targeting allosteric sites outside the conserved ATP-binding pocket is a promising strategy for achieving greater selectivity. Research into imidazo[1,2-b]pyridazine-based ligands for the pseudokinase (JH2) domain of TYK2 has demonstrated the potential of this approach to yield potent and highly selective allosteric inhibitors. nih.govrsc.org

Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-catalytic cysteine residue near the active site can provide high potency and prolonged duration of action. This strategy has been successfully applied to develop CDK12/13 inhibitors based on a related scaffold. nih.gov

Table 1: SAR Insights for Imidazo[1,2-b]pyridazine Derivatives Against Various Kinase Targets
Target KinaseKey Scaffold Positions for ModificationImpact on Activity and SelectivityReference Compound Example
HaspinSide chain at the 3-positionIntroduction of a hydrophilic function on an amino alkyl side chain maintained high potency (IC50 = 6 nM).Compound 12 (indazole derivative)
IRAK4Substituents at the 3- and 6-positionsOptimization led to a potent inhibitor with an IC50 of 1.3 nM and a favorable kinase selectivity profile.Compound 5 (unspecified structure)
TYK2 (JH2 Domain)Iterative modification of all substituentsImproved cellular potency while maintaining selectivity over the catalytic (JH1) domain.Compound 29 (IZP derivative)
mTORDiaryl urea (B33335) moietyDerivatives exhibited significant anti-proliferative activity, with compounds A17 and A18 showing mTOR IC50 values of 67 nM and 62 nM, respectively.Compound A17
ALK (mutants)Macrocyclic derivativesDesigned to overcome resistance mutations; Compound O-10 showed potent activity against ALKWT (IC50 = 2.6 nM) and the G1202R mutant (IC50 = 6.4 nM).Compound O-10

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

While oncology has been the dominant focus for imidazo[1,2-b]pyridazine research, the scaffold's chemical versatility suggests it could be effective against a much broader range of biological targets and diseases. nih.govdergipark.org.tr A significant future opportunity lies in systematically exploring these underexplored therapeutic areas.

Promising areas for future investigation include:

Infectious Diseases: The scaffold has shown promise against various pathogens. Derivatives have demonstrated potent inhibition of parasitic kinases, such as Plasmodium falciparum CLK1, and activity against Leishmania. nih.gov A 3-nitroimidazo[1,2-b]pyridazine (B98374) derivative showed good activity against Trypanosoma brucei. mdpi.com There is also emerging evidence of activity against the fungal pathogen responsible for eumycetoma, a neglected tropical disease. researchgate.net Additionally, certain derivatives have shown broad-spectrum antifungal activity against phytopathogenic fungi. nih.gov

Neurodegenerative Diseases: Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for β-amyloid plaques in Alzheimer's disease. nih.gov Further exploration could lead to the development of novel diagnostics or therapeutics for neurodegenerative conditions.

Inflammatory Diseases: The scaffold has been used to develop inhibitors of kinases involved in inflammatory signaling, such as IKKβ and TYK2, suggesting potential applications in autoimmune and inflammatory disorders. nih.govnih.govrsc.org

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

Modern drug discovery relies heavily on the integration of computational chemistry to accelerate the design-synthesize-test-analyze cycle. For halogenated imidazo[1,2-b]pyridazines, computational approaches are essential for rationalizing complex SAR data and guiding the design of next-generation compounds with improved properties.

The use of molecular modeling and the analysis of co-crystal structures have already proven effective. For example, docking models and crystal structures were used to rapidly optimize Haspin inhibitors by understanding their binding mode within the kinase active site. nih.govtandfonline.com In another instance, X-ray co-crystal structures of imidazo[1,2-b]pyridazine ligands bound to both the target (TYK2 JH2) and an off-target protein (PDE4) enabled the rational design of modifications to improve selectivity. nih.govrsc.org

Future directions should involve the deeper integration of more advanced computational methods:

Structure-Based Drug Design (SBDD): As more crystal structures of imidazo[1,2-b]pyridazine derivatives in complex with their targets become available, SBDD will become an increasingly powerful tool for designing novel inhibitors with high affinity and selectivity.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding affinities than simple docking, allowing for better prioritization of synthetic targets.

Machine Learning and AI: Artificial intelligence models can be trained on existing SAR data to predict the activity of virtual compounds, screen large virtual libraries, and propose novel molecular structures with desired properties, significantly accelerating the discovery process.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for optimizing drug-like characteristics early in the discovery pipeline, reducing the high attrition rates associated with poor pharmacokinetic profiles.

By addressing these research challenges and pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of halogenated imidazo[1,2-b]pyridazines, moving beyond oncology to deliver novel solutions for a wide range of diseases.

Q & A

Basic: What are the established synthetic pathways for preparing 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, and what key intermediates are involved?

Answer:
The synthesis typically involves cyclocondensation of halogenated precursors. For example, cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane yields a chloromethyl intermediate. Subsequent iodination at position 3 is achieved using sodium iodide or iodine monochloride under controlled conditions . Key intermediates include 6-chloro-2-chloromethylimidazo[1,2-b]pyridazine, which undergoes halogen exchange or substitution reactions to introduce iodine .

Basic: What strategies ensure regioselective substitution at the 3-position of the imidazo[1,2-b]pyridazine core?

Answer:
Regioselectivity is governed by electronic and steric factors. The electron-deficient C3 position (due to the adjacent pyridazine ring) is primed for nucleophilic substitution. Pre-functionalization with a leaving group (e.g., chlorine) at C3 facilitates direct iodination. Alternatively, Friedel-Crafts acylation or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce iodine via palladium intermediates .

Advanced: How can reaction conditions be optimized to improve yield and purity during iodination?

Answer:
Critical parameters include:

  • Temperature : Maintain 0–50°C to minimize side reactions (e.g., polyiodination) .
  • Solvent : Polar aprotic solvents like DMA or DMF enhance solubility and reaction efficiency .
  • Catalyst : Use CuI or Pd(PPh₃)₄ for metal-mediated iodination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures isolates the product .

Advanced: How do electronic effects of the chlorine substituent influence reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing chlorine at C7 activates the core for electrophilic substitution at C3. In cross-coupling (e.g., Sonogashira or Heck reactions), the iodine atom serves as a leaving group, enabling Pd-catalyzed bond formation. The chlorine stabilizes transition states via inductive effects, improving reaction rates .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., C3 iodination vs. C2/C6 isomers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₆H₃ClIN₃) .
  • HPLC : Reverse-phase HPLC with UV detection ensures >95% purity .

Advanced: What methodologies resolve contradictions in reported biological activities of imidazo[1,2-b]pyridazine derivatives?

Answer:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., 7-bromo vs. 7-chloro derivatives) to isolate substituent effects .
  • Computational Modeling : Molecular docking identifies binding interactions (e.g., halogen bonding with kinase active sites) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile iodination reagents .
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

Advanced: How can computational chemistry guide the design of novel imidazo[1,2-b]pyridazine analogs?

Answer:

  • DFT Calculations : Predict regioselectivity in substitution reactions (e.g., Fukui indices for electrophilic attack) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding to adenosine receptors) to prioritize synthetic targets .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with bioactivity data to optimize substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.